molecular formula C20H18N2O B14436748 2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol CAS No. 74586-21-3

2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol

Cat. No.: B14436748
CAS No.: 74586-21-3
M. Wt: 302.4 g/mol
InChI Key: PVUAJWJEISXGGZ-UHFFFAOYSA-N
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Description

2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol is a compound that features a carbazole moiety linked to a phenol group via an aminoethyl chain. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol typically involves the reaction of 9H-carbazole with an appropriate aminoethyl phenol derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbazole moiety can be reduced under specific conditions.

    Substitution: The aminoethyl chain allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives and phenolic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol is unique due to its combination of a carbazole moiety with a phenol group, providing a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in diverse fields make it a valuable compound for research and industrial use.

Properties

CAS No.

74586-21-3

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

2-[1-(carbazol-9-ylamino)ethyl]phenol

InChI

InChI=1S/C20H18N2O/c1-14(15-8-4-7-13-20(15)23)21-22-18-11-5-2-9-16(18)17-10-3-6-12-19(17)22/h2-14,21,23H,1H3

InChI Key

PVUAJWJEISXGGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)NN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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